molecular formula C20H21N3O2S B6751932 N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide

N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide

Cat. No.: B6751932
M. Wt: 367.5 g/mol
InChI Key: DYIKJCYNXUQJMM-UHFFFAOYSA-N
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Description

N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide is a complex organic compound featuring a pyrazole ring substituted with a trimethylphenyl group and a thieno[3,2-c]pyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazole ring through the reaction of 2,4,5-trimethylphenylhydrazine with an appropriate diketone This intermediate is then subjected to cyclization reactions to form the thieno[3,2-c]pyran structure

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions might use reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield N-oxides, while reduction could produce amines

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, the compound’s properties might be leveraged in the development of new materials with specific electronic or optical characteristics. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
  • N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-amine

Uniqueness

Compared to similar compounds, N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its carboxamide group, in particular, may enhance its ability to form hydrogen bonds, increasing its affinity for certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-11-6-13(3)15(7-12(11)2)16-9-19(23-22-16)21-20(24)18-8-14-10-25-5-4-17(14)26-18/h6-9H,4-5,10H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIKJCYNXUQJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CC(=NN2)NC(=O)C3=CC4=C(S3)CCOC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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